

Technical Guide: Biological Activity Screening of CAS 224776-14-1

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Compound of Interest

Compound Name: *(E)-methyl 3-(pyrimidin-5-yl)acrylate*

CAS No.: 866621-24-1

Cat. No.: B3038585

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Methyl 3-(pyrimidin-5-yl)acrylate: A Covalent Fragment & Synthetic Intermediate Executive Summary & Chemical Identity

CAS 224776-14-1, chemically identified as Methyl 3-(pyrimidin-5-yl)acrylate (also known as Methyl 3-(5-pyrimidinyl)-2-propenoate), represents a critical class of electrophilic fragments used in modern drug discovery. Unlike traditional reversible ligands, this molecule features a Michael acceptor (acrylate) moiety attached to a heteroaromatic (pyrimidine) core.

This structural duality grants it two distinct biological roles:

- **Covalent Probe/Fragment:** The acrylate group can undergo Michael addition with nucleophilic cysteine residues in proteins, making it a valuable tool for Targeted Covalent Inhibitor (TCI) screening and Activity-Based Protein Profiling (ABPP).
- **Synthetic Intermediate:** It serves as a precursor for diverse bioactive pyrimidine derivatives, including kinase inhibitors and receptor antagonists.

This guide details the technical protocols for screening its biological activity, focusing on reactivity profiling, target engagement, and cellular toxicity.

Property	Detail
CAS Number	224776-14-1
Chemical Name	Methyl 3-(pyrimidin-5-yl)acrylate
Molecular Formula	
Molecular Weight	164.16 g/mol
Core Scaffold	Pyrimidine (Ligand/Recognition Element)
Warhead	-Unsaturated Ester (Michael Acceptor)
Primary Reactivity	Nucleophilic attack by Thiols (Cysteine, Glutathione)

Mechanism of Action: The Covalent Paradigm

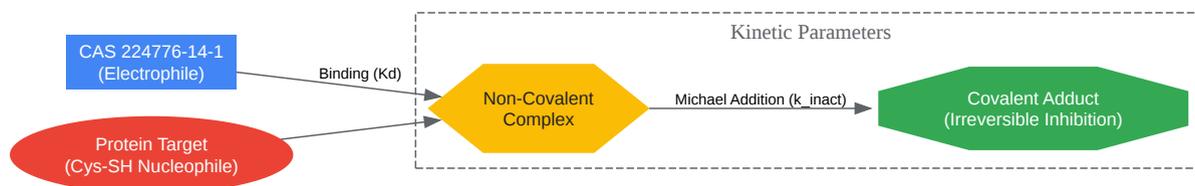
The biological activity of CAS 224776-14-1 is governed by its electrophilicity. The

-unsaturated carbonyl system allows for a 1,4-Michael addition reaction.

- Recognition: The pyrimidine ring provides weak non-covalent interactions (H-bonding, -stacking) with the target protein's binding pocket.
- Reaction: Once positioned, the -carbon of the acrylate is attacked by a nucleophilic thiol () group from a cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK), forming a permanent covalent bond.

Note on Stability: The methyl ester group is susceptible to hydrolysis by cellular esterases (e.g., Carboxylesterase 1), converting the molecule to its corresponding acid (3-(pyrimidin-5-yl)acrylic acid), which may alter cell permeability and potency.

Visualization: Mechanism of Covalent Modification



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Figure 1: Kinetic mechanism of covalent modification. The compound first binds reversibly () before reacting irreversibly () with the target cysteine.

Screening Protocols

To validate the biological activity of CAS 224776-14-1, a tiered screening approach is required:
Chemical Reactivity

Target Engagement

Cellular Phenotype.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To assess the intrinsic electrophilicity and potential for non-specific toxicity (off-target liability).

Materials:

- CAS 224776-14-1 (10 mM stock in DMSO).
- Reduced Glutathione (GSH).
- Phosphate Buffer (PBS, pH 7.4).
- LC-MS/MS system.[1]

Methodology:

- Incubation: Prepare a reaction mixture containing 50 μM CAS 224776-14-1 and 500 μM GSH (1:10 ratio) in PBS.
- Time-Course: Incubate at 37°C. Aliquot samples at min.
- Quenching: Stop reaction by adding 0.1% Formic Acid in Acetonitrile.
- Analysis: Analyze by LC-MS. Monitor the depletion of the parent ion (165.06) and the appearance of the GSH-Adduct (472.14).
- Calculation: Plot vs. time to determine the pseudo-first-order rate constant () and half-life ().

Interpretation:

- min: Highly reactive (High risk of toxicity).
- h: Low reactivity (May act as a reversible ligand or require specific catalysis).
- Ideal Range: between 1-6 hours suggests "tunable" reactivity suitable for targeted drugs.

Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Purpose: To confirm covalent binding to a specific protein target (e.g., a kinase domain).

Materials:

- Recombinant Protein (e.g., BTK kinase domain, 5 μ M).
- CAS 224776-14-1.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Q-TOF or Orbitrap Mass Spectrometer.

Methodology:

- Treatment: Incubate protein (1 μ M) with compound (10 μ M, 10-fold excess) for 1 hour at room temperature.
- Desalting: Remove unbound compound using a C4 desalting trap cartridge or Zeba spin column.
- MS Acquisition: Inject into LC-MS. Deconvolute the raw multiply-charged spectra to zero-charge mass.
- Detection: Look for a mass shift of +164.16 Da relative to the Apo-protein, corresponding to the mono-adduct.

Protocol C: Cellular Viability & Esterase Sensitivity

Purpose: To evaluate cytotoxicity and the effect of ester hydrolysis.

Materials:

- Cell Lines: HCT116 (High esterase activity), PBMC (Low esterase activity).
- Assay: CellTiter-Glo® (ATP quantification).

Methodology:

- Seeding: Plate cells at 3,000 cells/well in 96-well plates.
- Dosing: Treat with CAS 224776-14-1 (dose range: 1 nM to 100 μ M) for 72 hours.
- Readout: Add CellTiter-Glo reagent, incubate 10 min, read luminescence.

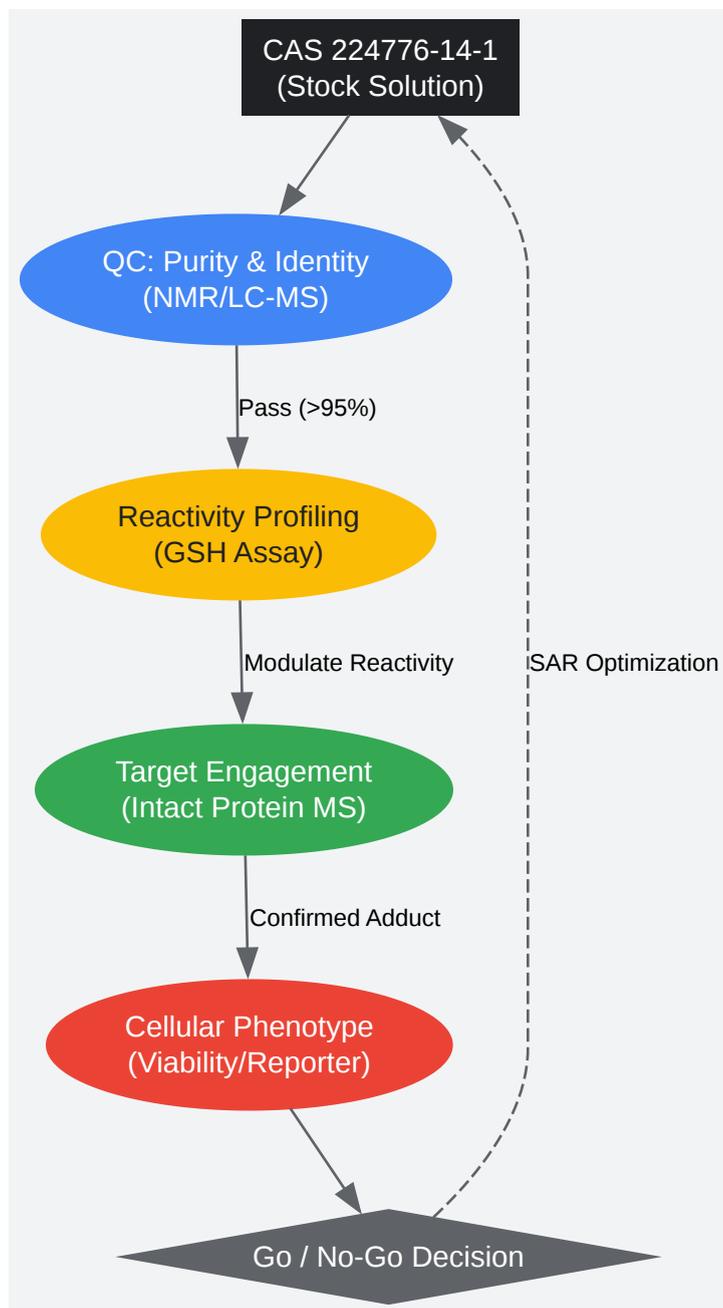
- Control: Co-treat with an esterase inhibitor (e.g., BNPP) to determine if the ester or the acid is the active species.

Data Analysis & Interpretation

Quantitative Metrics Table

Metric	Definition	Threshold for "Hit"
	Concentration inhibiting 50% activity	< 10 μ M (Cellular)
	Efficiency of covalent bond formation	>
GSH	Reactivity half-life	> 60 min (to avoid rapid clearance)
Mass Shift ()	Adduct formation confirmation	Exactly +164.16 Da

Workflow Visualization



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Figure 2: Integrated screening workflow for electrophilic fragment validation.

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